1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester is a chemical compound with the molecular formula C18H17NO2F2. This compound is known for its unique structural features, which include a piperidine ring, a carboxylic acid group, and a phenyl ester group. The presence of the 3,5-difluorophenyl group adds to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, 3,5-difluorobenzene, and phenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Synthetic Route: The process involves the esterification of piperidinecarboxylic acid with phenol in the presence of a suitable catalyst. The 3,5-difluorophenyl group is introduced through a substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity.
Analyse Chemischer Reaktionen
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidinecarboxylic acids, alcohols, and other derivatives.
Wissenschaftliche Forschungsanwendungen
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Vergleich Mit ähnlichen Verbindungen
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester can be compared with other similar compounds:
Similar Compounds: Examples include other piperidinecarboxylic acid derivatives and phenyl esters.
Eigenschaften
CAS-Nummer |
651053-86-0 |
---|---|
Molekularformel |
C18H17F2NO2 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
phenyl 4-(3,5-difluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H17F2NO2/c19-15-10-14(11-16(20)12-15)13-6-8-21(9-7-13)18(22)23-17-4-2-1-3-5-17/h1-5,10-13H,6-9H2 |
InChI-Schlüssel |
KULLEIWPHHEUEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=CC(=CC(=C2)F)F)C(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.